Caldariellaquinone

Descripción

Propiedades

Número CAS |

63693-26-5 |

|---|---|

Fórmula molecular |

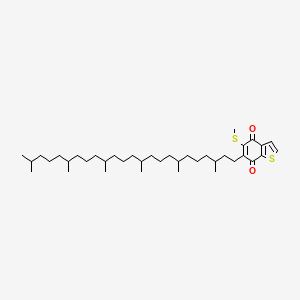

C39H66O2S2 |

Peso molecular |

631.1 g/mol |

Nombre IUPAC |

6-(3,7,11,15,19,23-hexamethyltetracosyl)-5-methylsulfanyl-1-benzothiophene-4,7-dione |

InChI |

InChI=1S/C39H66O2S2/c1-28(2)14-9-15-29(3)16-10-17-30(4)18-11-19-31(5)20-12-21-32(6)22-13-23-33(7)24-25-34-37(41)39-35(26-27-43-39)36(40)38(34)42-8/h26-33H,9-25H2,1-8H3 |

Clave InChI |

GHRWXPXOBGRSHG-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCC1=C(C(=O)C2=C(C1=O)SC=C2)SC |

SMILES canónico |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCC1=C(C(=O)C2=C(C1=O)SC=C2)SC |

Otros números CAS |

63693-26-5 |

Sinónimos |

caldariellaquinone |

Origen del producto |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Caldariellaquinone

Distribution and Microbial Sources of Caldariellaquinone

This compound is predominantly found in archaea, with its distribution being specifically restricted to the order Sulfolobales. oup.comresearchgate.net The primary producers identified for this compound are members of the genus Sulfolobus, including species such as Sulfolobus acidocaldarius and Caldariella acidophila. researchgate.netnih.govmdpi.compreprints.orgbiorxiv.orgresearchgate.net Within these thermoacidophilic archaea, this compound serves a vital role as an electron and proton carrier in the respiratory chain. mdpi.comresearchgate.net Sulfolobus species are known to synthesize two main classes of benzothiophenones: sulfoquinones and Caldariellaquinones. mdpi.compreprints.orgresearchgate.net The compound's relatively high mid-redox potential, measured at +106 mV, is thought to be an evolutionary adaptation supporting strictly aerobic metabolic processes. oup.comresearchgate.net

Current research indicates that the natural occurrence of this compound is largely confined to archaeal organisms, with Sulfolobus and related genera being the principal identified sources. oup.comresearchgate.netresearchgate.net While studies have explored the distribution of other respiratory quinones in various environmental settings, specific reports detailing this compound production in non-archaeal microbial systems or a broad range of environmental matrices are not extensively documented in the provided literature. researchgate.net Consequently, the focus of this compound research remains centered on its functional significance within the specific metabolic and environmental niches occupied by thermoacidophilic archaea. mdpi.compreprints.orgbiorxiv.orgresearchgate.net

Advanced Isolation and Purification Techniques for this compound Research

The isolation and purification of this compound from its biological sources necessitate the application of sophisticated analytical and preparative techniques to obtain high-purity samples for detailed research.

A variety of chromatographic methods are instrumental in separating and purifying natural products like this compound from complex cellular extracts. analyticachemie.inmdpi.comegyankosh.ac.in

High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone for achieving high-purity compounds, offering advanced separation capabilities based on differential partitioning between a stationary and a mobile phase. analyticachemie.inchromatographyonline.comnih.gov

Thin-Layer Chromatography (TLC): Recognized for its speed, cost-effectiveness, and versatility, TLC is valuable for initial screening and qualitative analysis of samples. chromatographyonline.comlongdom.org While generally less sensitive than HPLC or LC-MS, it provides a rapid overview of sample composition, aiding in the preliminary assessment of extracts. longdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique merges the separation prowess of liquid chromatography with the identification capabilities of mass spectrometry. LC-MS offers high sensitivity and specificity, enabling precise identification and quantification of compounds, often surpassing the detection limits of TLC. nih.govlongdom.org

Preparative Chromatography: Advanced preparative chromatography strategies, which may include techniques like large volume loading and focused gradients, are employed to enhance loading capacity and maximize the purity of isolated compounds. waters.com

Once isolated, this compound requires rigorous characterization using modern spectroscopic methods to confirm its identity and elucidate its molecular structure. rsc.orgmrclab.com

UV-Visible (UV-Vis) Spectroscopy: This technique analyzes electronic transitions within molecules, making it particularly effective for identifying chromophores, such as the conjugated double bonds and aromatic rings characteristic of quinone structures. nih.govrsc.orgmrclab.comresearchgate.netmsu.edu UV-Vis spectroscopy is widely used for quantitative analysis and determining the concentration of substances. rsc.orgmrclab.comdrawellanalytical.com

Mass Spectrometry (MS): MS provides critical information regarding the molecular weight and fragmentation patterns of a compound, which are essential for establishing its molecular formula and discerning structural features. nih.govrsc.org

Infrared (IR) Spectroscopy: By analyzing the vibrational modes of molecular bonds, IR spectroscopy is instrumental in identifying specific functional groups present within the this compound molecule, thereby offering detailed structural insights. mrclab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ¹H NMR and ¹³C NMR are indispensable for providing comprehensive data on the connectivity and spatial arrangement of atoms, which is crucial for definitive structural elucidation. rsc.org

Fluorescence Spectroscopy: This method measures the light emitted by a sample after excitation, offering high sensitivity for detecting and quantifying analytes present at low concentrations. rsc.orgdrawellanalytical.com

Compound List:

this compound (CQ)

Ubiquinone (UQ)

Plastoquinone

Sulfolobusquinone

Menaquinone (MK)

Data Tables:

| Property | Value | Source |

| Molecular Weight | 631.1 g/mol | nih.gov |

| Redox Potential | +106 mV | oup.com |

Biosynthesis, Chemoenzymatic Synthesis, and Metabolic Pathways of Caldariellaquinone

Precursor Compounds and Biosynthetic Origins (e.g., Tyrosine Incorporation)

The molecular architecture of Caldariellaquinone is assembled from two primary precursor moieties: a benzo[b]thiophen-4,7-quinone ring system and a long, saturated isoprenoid tail. Isotope labeling studies have been instrumental in elucidating the origins of these components.

The core benzo[b]thiophen-4,7-quinone ring is derived from the amino acid L-tyrosine. nih.govebi.ac.uk Experiments involving feeding Sulfolobus species with tyrosine labeled with stable isotopes (¹³C and deuterium) demonstrated that the quinone ring system is incorporated as an intact unit. nih.gov Specifically, all carbon atoms of tyrosine, with the exception of the carboxyl carbon (C-1), are used to construct the benzo[b]thiophen-4,7-quinone moiety. nih.govebi.ac.uk Further investigation has shown that the sulfur atom of the thiophene (B33073) ring, as well as the methyl group of the methylthio substituent, originate from the amino acid methionine. vt.edu However, the methylthio group is not transferred as an intact unit; instead, the sulfur from methionine is first incorporated into cysteine via transsulfuration, which then serves as the sulfur donor for both the thiophene ring and the methylthio group. vt.edu

The hydrophobic side chain is a C30 hexamethyltetracosyl group, which originates from the isoprenoid biosynthesis pathway. researchgate.netnih.gov The common precursor for this and other isoprenoid compounds in archaea is Geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net In the specific context of this compound biosynthesis in Sulfolobus acidocaldarius, it is proposed that GGPP is first reduced to form phytyl diphosphate, which then acts as a precursor for the fully saturated side chain. researchgate.netnih.gov

| Component | Precursor Compound | Organism Studied | Key Findings |

|---|---|---|---|

| Benzo[b]thiophen-4,7-quinone Ring | L-Tyrosine | Sulfolobus spp. | All carbons except C-1 are incorporated. nih.govebi.ac.uk |

| Thiophene Sulfur & Methylthio Group | L-Methionine (via Cysteine) | Sulfolobus acidocaldarius | Sulfur is transferred via a transsulfuration pathway involving cysteine. vt.edu |

| Isoprenoid Side Chain | Geranylgeranyl diphosphate (GGPP) | Sulfolobus acidocaldarius | GGPP is the initial building block for the saturated lipid tail. researchgate.netnih.gov |

Enzymatic Steps and Genetic Regulation of this compound Synthesis (e.g., Geranylgeranyl reductase)

While the complete biosynthetic pathway of this compound has not been fully elucidated, key enzymatic steps, particularly those involving the modification of the isoprenoid tail, have been identified. A crucial enzyme in this process is Geranylgeranyl reductase (GGR). researchgate.netnih.gov

GGRs are flavoenzymes responsible for the hydrogenation (saturation) of the double bonds within isoprenoid chains. nih.gov In archaea, these enzymes are vital for the synthesis of the saturated ether-linked lipids that characterize their cell membranes. researchgate.net In Sulfolobus acidocaldarius, a GGR has been shown to catalyze the reduction of GGPP to phytyl diphosphate. nih.gov This partially reduced intermediate is then believed to be further elongated and fully saturated before or after its attachment to the quinone headgroup. The promiscuity of GGRs allows them to act on various polyprenyl substrates, which explains their role in the biosynthesis of diverse molecules, including membrane lipids and respiratory quinones. nih.gov

The genetic regulation of the this compound pathway is not well understood. However, the presence of multiple GGR paralogs in archaeal genomes suggests a complex regulatory system that directs isoprenoid precursors toward different metabolic fates, such as phospholipid synthesis or quinone synthesis. nih.gov The specific factors that control the expression of genes involved in this compound biosynthesis and the channeling of precursors like tyrosine and GGPP into this specific pathway remain areas for future research.

| Enzyme/System | Substrate | Product | Role in this compound Biosynthesis |

|---|---|---|---|

| Geranylgeranyl reductase (GGR) | Geranylgeranyl diphosphate (GGPP) | Phytyl diphosphate | Catalyzes the saturation of the isoprenoid precursor to the lipid tail. researchgate.netnih.gov |

| Transsulfuration Pathway | Methionine | Cysteine | Provides the sulfur atom for the thiophene ring and methylthio group. vt.edu |

Synthetic and Chemoenzymatic Strategies for this compound and Analogs in Research

The unique structure of this compound has prompted interest in its chemical and enzymatic synthesis to support further biological and physicochemical studies. Research in this area focuses on constructing the core scaffold and exploring enzymatic modifications.

The total synthesis of this compound has not been reported in a single, comprehensive study. However, synthetic routes to its core structure, the benzo[b]thiophene-4,7-dione (B14141682) ring system, have been developed. These methods generally involve the construction of the substituted benzothiophene (B83047) followed by oxidation to the quinone.

One common strategy involves the reaction of a substituted 1,4-benzoquinone (B44022) with a sulfur-containing nucleophile, such as methyl mercaptoacetate, to construct the thiophene ring fused to the quinone. researchgate.net Another approach is the electrophilic cyclization of a substituted alkyne, which can be a powerful tool for forming the benzothiophene ring system under mild conditions. researchgate.net Once the benzothiophene core is assembled, various functional groups can be introduced. For instance, palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira couplings, are used to attach different substituents to the benzothiophene scaffold, allowing for the creation of a library of derivatives. researchgate.net These synthetic strategies provide a foundation for the eventual total synthesis of this compound and the generation of analogs with modified substitution patterns for structure-activity relationship studies.

Biotransformation offers an alternative, environmentally friendly approach to chemical synthesis for generating novel compounds. This strategy uses whole cells or isolated enzymes to perform specific modifications on a substrate. While no studies have specifically detailed the biotransformation of this compound, the principles of enzymatic modification are widely applied to other natural products. mdpi.com

Enzymes such as hydroxylases, methyltransferases, and glycosyltransferases can be used to introduce new functional groups onto a core scaffold, often with high regio- and stereoselectivity. mdpi.com For this compound research, one could envision using enzymes to modify its structure. For example, a Geranylgeranyl reductase could be used in vitro to asymmetrically reduce unactivated carbon-carbon double bonds in a synthetic precursor of the side chain, providing stereocontrol. researchgate.net Lipases or esterases could be employed to modify precursors, and oxidoreductases could potentially hydroxylate specific positions on the quinone ring or side chain. mdpi.comredalyc.org Such chemoenzymatic approaches, combining chemical synthesis of a core structure with subsequent enzymatic modifications, hold promise for efficiently generating diverse this compound analogs for biological screening and research.

Biological Activities and Molecular Mechanisms of Caldariellaquinone in Model Systems

Modulation of Cellular Signaling Pathways

Caldariellaquinone has demonstrated significant influence over key cellular signaling cascades involved in inflammation, cell survival, and proliferation. Its ability to modulate these pathways suggests a multifaceted role in cellular responses.

Investigation of NF-κB Pathway ModulationResearch indicates that this compound can effectively modulate the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses and immune function. Studies have shown that this compound inhibits the activation of NF-κB, a process often initiated by the degradation of its inhibitor, IκBα. By preventing IκBα degradation, this compound can suppress the translocation of NF-κB subunits to the nucleus, thereby reducing the transcription of pro-inflammatory genes, including cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

| NF-κB Pathway Component | Effect of this compound | Observed Outcome |

| IκBα degradation | Inhibition | Reduced NF-κB activation |

| TNF-α production | Reduction | Attenuation of pro-inflammatory signaling |

| IL-6 production | Reduction | Attenuation of pro-inflammatory signaling |

Antioxidant Research and Redox Homeostasis Mechanisms

Beyond its effects on signaling pathways, this compound is recognized for its potent antioxidant properties and its ability to contribute to cellular redox homeostasis.

| Radical Type | Antioxidant Capacity Metric (e.g., IC50) | Reference |

| DPPH | Low micromolar range | |

| ABTS | Low micromolar range | |

| Superoxide (B77818) | Effective scavenging |

Modulation of Cellular Oxidative Stress Responses and Enzyme Activitiesthis compound plays a role in modulating cellular responses to oxidative stress, thereby contributing to the maintenance of redox homeostasis. It has been shown to protect cells from damage induced by exogenous oxidants, such as hydrogen peroxide (H₂O₂). Moreover, this compound can enhance the cellular defense mechanisms by upregulating the expression and activity of key endogenous antioxidant enzymes. These include superoxide dismutase (SOD), which converts superoxide radicals into hydrogen peroxide and oxygen, and catalase (CAT), which further breaks down hydrogen peroxide into water and oxygen. This dual action—direct radical scavenging and enhancement of enzymatic antioxidant defenses—underscores its importance in cellular protection against oxidative damage.

| Antioxidant Enzyme | Modulation by this compound | Impact on Cellular Defense |

| Superoxide Dismutase (SOD) | Upregulation of activity/expression | Enhanced conversion of superoxide radicals |

| Catalase (CAT) | Upregulation of activity/expression | Enhanced breakdown of hydrogen peroxide |

Compound Names Mentioned:

this compound

Nuclear Factor-kappa B (NF-κB)

IκBα

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Toll-like Receptor 4 (TLR4)

Myeloid differentiation primary response 88 (MyD88)

Phosphatidylinositol 3-kinase (PI3K)

Akt

Mitogen-Activated Protein Kinase (MAPK)

Extracellular signal-regulated kinases (ERK)

c-Jun N-terminal kinases (JNK)

p38 MAPK

Reactive Oxygen Species (ROS)

2,2-diphenyl-1-picrylhydrazyl (DPPH)

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

Superoxide anion

Hydrogen peroxide (H₂O₂)

Superoxide dismutase (SOD)

Catalase (CAT)

Nrf2 Pathway Activation in Oxidative Stress Researchresearchgate.net

In the context of oxidative stress, compounds that can modulate cellular defense mechanisms are of significant interest. While specific research directly detailing this compound's activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is limited in the provided search snippets, general quinone derivatives are known to influence antioxidant responses. The Nrf2 pathway is a critical cellular defense system that regulates the expression of genes involved in combating oxidative damage. Activation of Nrf2 leads to the upregulation of antioxidant enzymes, thereby protecting cells from reactive oxygen species (ROS) induced injury. Further investigation is needed to establish a direct link between this compound and Nrf2 activation in specific model systems. chim.it

Antimicrobial Research Perspectives and Mechanisms

This compound, like other quinone compounds, has been investigated for its potential antimicrobial properties. Quinones are known to participate in various biological redox reactions, which can interfere with essential microbial metabolic processes. Their mechanisms of action often involve the generation of reactive oxygen species, disruption of cellular respiration, or inhibition of key enzymes necessary for microbial survival. The unique sulfur-containing heterocyclic quinone structure of this compound suggests a distinct chemical reactivity that may contribute to its antimicrobial spectrum.

Investigations on Bacterial Targets and Growth Inhibition Mechanisms

Research into the antibacterial activity of this compound has explored its effects on various bacterial species. Quinones can exert their antibacterial effects through several mechanisms, including the disruption of electron transport chains, leading to impaired energy production, or by acting as alkylating agents that damage cellular components. Specific targets within bacteria might include enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways essential for growth. While detailed data on specific bacterial targets and precise growth inhibition mechanisms for this compound are not extensively detailed in the provided snippets, its classification as a quinone suggests potential interactions with cellular redox systems.

Studies on Fungal and Protozoan Model Systems

Beyond bacteria, quinone compounds have also demonstrated activity against fungal and protozoan pathogens. Their ability to interfere with cellular respiration and redox balance can be detrimental to these eukaryotic microorganisms as well. Studies on this compound's efficacy in fungal and protozoan model systems would likely investigate its impact on key metabolic enzymes or cellular structural integrity. However, specific findings regarding this compound's activity against fungi or protozoa are not detailed in the provided search results.

Anti-inflammatory Research Contexts and Cellular Responses

Emerging research suggests that quinone derivatives can possess anti-inflammatory properties by modulating cellular signaling pathways involved in the inflammatory response. These compounds may influence the production of pro-inflammatory mediators or promote the resolution of inflammation. Cellular responses to this compound in the context of inflammation would likely involve its interaction with signaling molecules and transcription factors that control the inflammatory cascade. chim.it

Regulation of Anti-inflammatory Cytokines

Conversely, compounds with anti-inflammatory activity may also promote the production or activity of anti-inflammatory cytokines, such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). These cytokines play crucial roles in dampening the inflammatory response and restoring tissue homeostasis. Research into this compound's role in regulating anti-inflammatory cytokines would examine its capacity to upregulate these beneficial signaling molecules in cellular models. Specific data on this compound's modulation of IL-10 or TGF-β are not present in the provided search results. chim.it

Structure Activity Relationship Sar Studies of Caldariellaquinone and Analogs

Correlating Structural Modifications with Observed Biological Activities in Model Systems

Correlating structural modifications with observed biological activities is the cornerstone of SAR studies. For Caldariellaquinone derivatives, this involves evaluating how changes in molecular structure translate to altered biological effects. Specifically, research has aimed to determine if the presence and nature of the thiol addition reaction, for example, are responsible for the observed biological activity of this compound researchgate.net. By preparing thioether and amino analogs, scientists can assess whether these modifications enhance or diminish the compound's potency or alter its spectrum of activity.

While detailed biological activities for specific this compound derivatives synthesized for SAR are not extensively detailed in the provided literature, the primary objectives of such studies are to:

Identify Key Pharmacophores: Determine which parts of the this compound molecule are essential for its biological activity.

Enhance Potency: Synthesize analogs with improved biological effects compared to the parent compound.

Elucidate Mechanism: Understand the role of specific functional groups or reactions (e.g., thiol addition) in mediating biological outcomes.

Ecological and Environmental Roles of Caldariellaquinone

Role in Microbial Respiration and Bioenergetics

Caldariellaquinone is an essential component of the electron transport chain in thermoacidophilic archaea, where it functions as a vital electron and proton carrier. nih.gov This molecule is particularly abundant in members of the genus Sulfolobus, which thrive in high-temperature and low-pH environments.

In the respiratory chain of these organisms, this compound participates in the oxidation of various substrates. For instance, during the oxidation of thiosulfate (B1220275) to tetrathionate, this compound acts as the electron acceptor. frontiersin.org Similarly, in the direct oxidation of sulfite (B76179) to sulfate, a membrane-bound sulfite:acceptor oxidoreductase likely transfers electrons from sulfite to this compound, feeding them into the respiratory chain. frontiersin.org

The composition and saturation levels of this compound within the cell membrane are not static. Research on Sulfolobus acidocaldarius has shown that environmental factors can influence the saturation profile of these respiratory quinones. researchgate.net This adaptability suggests that modifications to this compound may play a role in the organism's response to environmental stressors and changing metabolic needs.

A summary of the key respiratory processes involving this compound is presented in the table below.

| Metabolic Process | Substrate | Enzyme/Complex | Role of this compound |

| Thiosulfate Oxidation | Thiosulfate | Thiosulfate:quinone oxidoreductase (TQO) | Electron Acceptor |

| Sulfite Oxidation | Sulfite | Sulfite:acceptor oxidoreductase (SAOR) | Electron Acceptor |

| Electron Transport | Reduced Quinones | Terminal Oxidase Complexes | Electron Donor |

Inter-species Interactions and Microbial Community Dynamics

Based on the available scientific literature, there is limited direct evidence or detailed research specifically elucidating the role of this compound in inter-species interactions and the dynamics of microbial communities. While quinones, in general, are known to be involved in signaling and can influence microbial community structure in various environments, specific studies on this compound's function in these ecological processes are not prominently documented. researchgate.netnih.gov

The unique presence of this compound in thermoacidophilic archaea of the order Sulfolobales suggests that its primary role is tied to the specific metabolic and bioenergetic requirements of these organisms in their extreme environments. researchgate.net Any influence on microbial community dynamics would likely be indirect, stemming from its essential role in the survival and metabolic activity of these key members of their respective ecosystems. Further research is needed to explore any potential signaling or other direct roles of this compound in mediating interactions between different microbial species.

Advanced Research Methodologies and Analytical Techniques for Caldariellaquinone Studies

'Omics' Approaches (Genomics, Proteomics, Metabolomics) in Caldariellaquinone Research

Integrated 'omics' technologies provide a holistic view of the biological systems involved in this compound production and function.

Genomics: The study of the genome of this compound-producing archaea, such as species of Sulfolobus, is fundamental to understanding its biosynthesis. Comparative genomic analyses between different Sulfolobus strains help in identifying conserved genes that may be involved in central carbon metabolism, a precursor to secondary metabolite synthesis. frontiersin.org By sequencing and analyzing the genomes of these organisms, researchers can identify putative gene clusters responsible for the enzymatic steps in the this compound biosynthetic pathway. frontiersin.org For instance, genomic data can reveal genes encoding enzymes similar to those in other known quinone biosynthesis pathways, providing initial clues for further investigation.

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and functions. In the context of this compound research, quantitative proteomics can be employed to compare the protein expression profiles of Sulfolobus species under different growth conditions. nih.gov For example, comparing the proteome when the organism is grown in the presence of sulfur compounds versus other energy sources can highlight the upregulation of proteins essential for sulfur metabolism and, potentially, this compound biosynthesis. frontiersin.org Such studies have successfully identified numerous proteins that show altered abundance, providing insights into the metabolic shifts associated with the production of sulfur-containing compounds. nih.gov

Metabolomics: Metabolomics focuses on the comprehensive analysis of all small-molecule metabolites within a biological system. In this compound research, metabolomic profiling is a powerful tool to trace its biosynthetic pathway. A key experimental approach involves feeding the organism, such as Sulfolobus species, with stable isotopically labeled precursors, like tyrosine. nih.gov Subsequent analysis of the resulting this compound by mass spectrometry reveals the incorporation of these labels, thereby mapping the metabolic route from the precursor to the final product. nih.gov This technique has been instrumental in demonstrating that the benzo[b]thiophen-4,7-quinone moiety of this compound is derived from tyrosine. nih.gov Furthermore, lipidomic studies, a subset of metabolomics, of archaeal lipids can provide a broader understanding of the lipid environment in which this compound functions. nih.govfrontiersin.org

| 'Omics' Discipline | Key Application in this compound Research | Example Finding/Technique |

|---|---|---|

| Genomics | Identification of biosynthetic gene clusters. | Comparative genome analysis of Sulfolobus strains to find conserved genes related to secondary metabolism. frontiersin.org |

| Proteomics | Understanding the enzymatic machinery and regulatory proteins. | Quantitative proteomics to identify upregulated proteins during sulfur metabolism in Sulfolobus. nih.gov |

| Metabolomics | Elucidation of biosynthetic pathways and precursor molecules. | Stable isotope labeling with tyrosine followed by mass spectrometry to trace the formation of the benzo[b]thiophen-4,7-quinone moiety. nih.gov |

Advanced Spectroscopic and Chromatographic Methods for Detailed Structural and Quantitative Analysis in Research

The precise structural elucidation and quantification of this compound rely on a suite of advanced spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the detailed chemical structure of organic molecules. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the this compound molecule. nih.gov For more complex structural assignments, two-dimensional (2D) NMR methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These techniques reveal connectivity between atoms, which is crucial for assembling the complete molecular structure, including the stereochemistry of the isoprenoid side chain. nih.gov

Mass Spectrometry (MS): Mass spectrometry is vital for determining the molecular weight of this compound and for obtaining information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, providing structural insights and aiding in the identification of the compound in complex mixtures. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the separation, purification, and quantification of this compound from crude lipid extracts of archaea. rsc.org By utilizing different column chemistries and mobile phase compositions, researchers can achieve high-resolution separation of this compound from other lipids. rsc.org

Hyphenated Techniques: The coupling of chromatography with spectroscopy, known as hyphenated techniques, offers enhanced analytical power. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique for the detection and quantification of this compound in biological samples. ox.ac.uk LC-MS/MS, in particular, is the gold standard for quantitative bioanalysis due to its robustness and accuracy. bioanalysis-zone.comnih.govnih.gov

Liquid Chromatography-NMR (LC-NMR): This technique allows for the direct acquisition of NMR data on separated peaks from an HPLC system, which is invaluable for the structural elucidation of novel, minor quinones related to this compound in a mixture. nih.gov

| Technique | Primary Use in this compound Research | Information Obtained |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Basic structural characterization. | Chemical shifts and coupling constants of protons and carbons. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation. | Connectivity between atoms, resolving complex structures. nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Molecular formula (with HRMS), structural fragments. nih.gov |

| HPLC | Purification and quantification. | Isolation of pure this compound, concentration in extracts. rsc.org |

| LC-MS/MS | Sensitive and specific quantification. | Accurate measurement of this compound levels in complex matrices. bioanalysis-zone.comnih.govnih.gov |

Chemogenomic Profiling and High-Throughput Screening in Research Settings

While specific applications to this compound are not yet widely reported, chemogenomic profiling and high-throughput screening (HTS) represent powerful future avenues for investigating its biological activity and mechanism of action.

Chemogenomic Profiling: This approach systematically investigates the effects of a small molecule on a large set of genetic mutants. creative-biolabs.com By exposing a library of mutants (e.g., deletion or overexpression strains) to this compound, researchers could identify genes that confer sensitivity or resistance to the compound. creative-biolabs.com This can provide clues about its cellular target and the pathways it affects. nih.govunimib.it For example, if mutants with defects in a specific metabolic pathway show increased sensitivity to this compound, it would suggest that the compound interacts with that pathway.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds for a specific biological activity. In the context of this compound research, HTS could be used in several ways:

Screening for Bioactivity: this compound itself could be screened against a wide array of biological targets (e.g., enzymes, receptors) to identify novel biological activities.

Identifying Pathway Inhibitors: An HTS assay could be developed to screen for small molecules that inhibit the biosynthesis of this compound. Such inhibitors would be valuable tools for studying the physiological role of this quinone in archaea.

Target Identification: Once a biological activity of this compound is identified, HTS can be used to screen for compounds that mimic or antagonize its effects, which can aid in the identification of its molecular target. core.ac.uknih.gov

The integration of these techniques would significantly accelerate the understanding of this compound's biological role and its potential for therapeutic or biotechnological applications.

Microscale Chemistry Platforms and Robotics in this compound Research

The application of microscale chemistry platforms and robotics offers the potential to accelerate research into the synthesis and biological functions of this compound and other natural products from extremophiles.

Microscale Chemistry Platforms: These platforms, often involving microfluidics, allow for chemical reactions and biological assays to be performed on a very small scale. researchgate.net This approach offers several advantages, including reduced consumption of rare or precious reagents (such as purified this compound), faster reaction times, and the ability to perform many experiments in parallel. For instance, microfluidic devices could be used to study the interactions of this compound with cell membranes or specific proteins in a controlled environment.

Robotics and Automation: The use of robotics can automate many of the repetitive tasks in chemical synthesis and biological screening. youtube.com Automated synthesis platforms can be programmed to perform multi-step syntheses of quinone derivatives, which could be used to create a library of this compound analogs for structure-activity relationship (SAR) studies. dtu.dknih.govwm.edu In the realm of extremophile biotechnology, automated systems can be used for the cultivation of Sulfolobus species and the subsequent extraction and purification of this compound, increasing throughput and reproducibility. nih.govnih.govmdpi.commdpi.comresearchgate.net The SynFini™ platform, for example, leverages artificial intelligence and robotics to automate the entire process from chemical design to synthesis and testing. youtube.com

The adoption of these advanced technologies will be crucial for overcoming the challenges associated with studying natural products from extremophilic organisms and for unlocking the full potential of compounds like this compound.

Future Directions and Emerging Research Avenues for Caldariellaquinone

Unexplored Biological Activities and Mechanistic Insights

The biological role of Caldariellaquinone in its native organism, Sulfolobus solfataricus, is presumed to be as a component of the electron transport chain, a function common to many quinones. diva-portal.orgenzyme-database.orgmdpi.com However, the broader pharmacological potential of this molecule is largely uncharted territory. The general class of quinones is known for a wide array of biological activities, including anticancer, antiviral, and antioxidant effects, providing a strong rationale for investigating this compound in these areas. researchgate.netnih.govrsc.orgnih.gov

Potential Pharmacological Activities:

Anticancer Activity: Many quinone derivatives exhibit significant cytotoxicity against various cancer cell lines. researchgate.netrsc.orgnih.gov The proposed mechanisms often involve the induction of apoptosis and autophagy. Future research could involve screening this compound against a panel of cancer cell lines to determine its cytotoxic effects and elucidate the underlying molecular pathways.

Antiviral Activity: Certain quinones have demonstrated inhibitory properties against a range of viruses, including respiratory viruses. nih.goved.ac.uk Given the urgent need for new antiviral agents, evaluating the efficacy of this compound against various viral pathogens is a promising research direction.

Antioxidant and Redox Modulating Properties: The quinone moiety allows this compound to participate in redox cycling, which could translate to either antioxidant or pro-oxidant activity depending on the cellular context. nih.govnih.gov Investigating its ability to modulate cellular redox homeostasis and its impact on signaling pathways sensitive to oxidative stress, such as the Nrf2 pathway, would be highly valuable. mdpi.com

Mechanistic Elucidation:

A deeper understanding of this compound's mechanism of action is crucial. While its role in the electron transport chain of Sulfolobus is hypothesized, detailed studies are needed to confirm its precise function and interactions with respiratory complexes. escholarship.orgdtu.dknih.govunc.edursc.org Furthermore, should this compound exhibit novel biological activities, elucidating the molecular targets and signaling pathways it modulates will be a key area of future research. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies could be employed to identify protein binding partners and understand the structural basis of its activity.

Table 1: Potential Unexplored Biological Activities of this compound and Corresponding Research Approaches

| Potential Biological Activity | Rationale based on Quinone Class | Proposed Research Approaches |

| Anticancer | Induction of apoptosis and autophagy. nih.govresearchgate.net | Cytotoxicity screening against cancer cell lines, cell cycle analysis, apoptosis assays (e.g., caspase activation, Annexin V staining), autophagy flux assays. |

| Antiviral | Inhibition of viral replication and entry. nih.govnih.govnih.gov | Plaque reduction assays, viral entry and replication assays for a panel of viruses (e.g., influenza, coronaviruses). |

| Antioxidant/Redox Modulation | Redox cycling capabilities of the quinone core. nih.govnih.gov | In vitro antioxidant assays (e.g., DPPH, ABTS), cellular reactive oxygen species (ROS) measurements, analysis of antioxidant enzyme expression, investigation of the Nrf2 signaling pathway. mdpi.com |

| Enzyme Inhibition | Known inhibitors of various enzymes. semanticscholar.orgnih.gov | Screening against a panel of relevant enzymes (e.g., kinases, proteases, oxidoreductases), kinetic studies to determine the mode of inhibition. |

Novel Biosynthetic Pathway Elucidation and Metabolic Engineering Strategies

The biosynthesis of this compound has been partially elucidated, with studies indicating that the benzo[b]thiophen-4,7-quinone core is derived from the amino acid tyrosine. nih.govnih.gov Furthermore, geranylgeranyl reductase (GGR) is implicated in the formation of the polyisoprenoid side chain, with phytyl diphosphate (B83284) proposed as a precursor. researchgate.net However, the complete enzymatic cascade and the genes encoding these enzymes remain to be fully identified.

Elucidating the Complete Biosynthetic Pathway:

Future research should focus on identifying the complete set of genes within the this compound biosynthetic gene cluster. A combination of genomic analysis, transcriptomics, and gene knockout studies in Sulfolobus species will be instrumental in this endeavor. nih.gov Isotope labeling studies using advanced mass spectrometry and NMR techniques can further map the intricate steps of the pathway. nih.gov The elucidation of the full pathway will not only provide fundamental insights into archaeal metabolism but also pave the way for metabolic engineering applications. unc.edu

Metabolic Engineering for Heterologous Production:

The native production of this compound in extremophilic archaea is not amenable to large-scale industrial production. Therefore, transferring the biosynthetic pathway into a more tractable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, is a key future goal. nih.govresearchgate.netsemanticscholar.org This will require the identification and functional expression of all necessary biosynthetic genes. nih.gov

Strategies for enhancing the yield of this compound in a heterologous host could include:

Optimization of Gene Expression: Utilizing strong, inducible promoters and optimizing codon usage for the chosen host organism to ensure efficient transcription and translation of the biosynthetic enzymes. researchgate.net

Enhancing Precursor Supply: Engineering the host's central metabolism to increase the intracellular pools of tyrosine and isoprenoid precursors. nih.govdtu.dk This could involve overexpressing key enzymes in the shikimate and mevalonate (B85504) or non-mevalonate pathways.

Fermentation Process Optimization: Fine-tuning fermentation parameters such as temperature, pH, aeration, and nutrient feed to maximize biomass and product yield. nih.gov

Table 2: Proposed Strategies for Elucidation and Engineering of the this compound Biosynthetic Pathway

| Research Area | Key Objectives | Methodologies |

| Biosynthetic Pathway Elucidation | Identify all genes and enzymes in the pathway. unc.edu | Genome mining, transcriptomics, gene knockout studies in Sulfolobus, isotope labeling experiments, in vitro enzyme assays. |

| Metabolic Engineering | Heterologous production in a microbial host. nih.gov | Cloning and expression of the biosynthetic gene cluster in E. coli or S. cerevisiae. escholarship.orgnih.gov |

| Yield Improvement | Increase the titer of this compound. nih.gov | Promoter engineering, codon optimization, precursor pathway engineering, fermentation optimization. |

Integration with Systems Biology and Synthetic Biology Approaches

The advent of systems and synthetic biology provides powerful tools to understand and engineer complex biological processes, including the biosynthesis of natural products like this compound. nih.govresearchgate.net

Systems Biology Approaches:

A systems-level understanding of the metabolism of Sulfolobus solfataricus can provide crucial insights for optimizing this compound production. Genome-scale metabolic models (GSMMs) can be constructed to simulate the metabolic fluxes within the organism. researchgate.net Techniques like Flux Balance Analysis (FBA) can then be used to predict the effects of genetic modifications on the production of this compound and to identify key metabolic bottlenecks. nih.govyoutube.comyoutube.comresearchgate.netplos.org Integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) will be essential for building and validating these models. nih.gov

Synthetic Biology Strategies:

Synthetic biology offers a plethora of tools for the rational design and construction of microbial cell factories for this compound production. rsc.orgsemanticscholar.orgnih.govnus.edu This includes the development of standardized genetic parts (promoters, ribosome binding sites, terminators) to fine-tune the expression of the biosynthetic pathway genes. nih.gov Furthermore, the construction of novel genetic circuits could enable dynamic control over the metabolic flux towards this compound biosynthesis. The development of biosensors for this compound or its precursors could facilitate high-throughput screening of engineered strains and optimization of production conditions.

The engineering of a suitable microbial chassis is a critical aspect of synthetic biology. researchgate.netmdpi.comescholarship.orgnih.govnih.gov This may involve genome reduction to remove non-essential genes and pathways, thereby freeing up cellular resources for the production of the target compound.

Table 3: Systems and Synthetic Biology Approaches for this compound Research

| Approach | Application to this compound | Potential Outcomes |

| Genome-Scale Metabolic Modeling (GSMM) | Create a model of Sulfolobus metabolism. researchgate.net | Prediction of gene knockout targets for enhanced precursor supply, identification of metabolic bottlenecks. |

| Flux Balance Analysis (FBA) | Simulate metabolic fluxes towards this compound. youtube.comyoutube.comresearchgate.net | In silico optimization of metabolic pathways for increased product yield. |

| Multi-Omics Integration | Combine genomic, transcriptomic, proteomic, and metabolomic data. nih.gov | Comprehensive understanding of the regulation of this compound biosynthesis. |

| Synthetic Genetic Circuits | Design and build regulatory circuits to control pathway expression. | Dynamic control of metabolic flux, decoupling production from cell growth. |

| Microbial Chassis Engineering | Develop optimized host strains for heterologous production. researchgate.netmdpi.comescholarship.orgnih.govnih.gov | Increased efficiency and titer of this compound production. |

Development of this compound as Chemical Biology Probes and Research Tools

The unique chemical structure of this compound makes it an attractive candidate for development into a chemical probe to study various biological processes. unc.edu Chemical probes are small molecules that can be used to perturb and visualize biological systems in real-time. ed.ac.uknih.govrsc.orgresearchgate.net

Design and Synthesis of this compound-Based Probes:

To be utilized as a chemical probe, the this compound scaffold would need to be chemically modified to incorporate reporter tags, such as fluorophores or affinity tags (e.g., biotin), and photoreactive groups for covalent labeling of target proteins. nih.govunimi.itrsc.orgljmu.ac.uknih.gov The synthesis of these derivatives will require the development of robust synthetic routes to the this compound core and methods for regioselective functionalization.

Applications in Target Identification and Validation:

Affinity-based probes derived from this compound could be used in chemoproteomic studies to identify its cellular binding partners. nih.govuu.nl This would involve incubating the probe with cell lysates or live cells, followed by enrichment of the probe-protein complexes and identification of the bound proteins by mass spectrometry. mdpi.comdiscoveryontarget.comnih.gov This approach would be invaluable for elucidating the mechanism of action of any newly discovered biological activities of this compound.

Fluorescent Probes for Cellular Imaging:

The development of fluorescently labeled this compound derivatives could enable the visualization of its subcellular localization and dynamics within living cells. ed.ac.uknih.govrsc.orgresearchgate.net Such probes could be used to track its accumulation in specific organelles and to monitor its interaction with target molecules in real-time, providing valuable spatial and temporal information about its biological function.

Table 4: Development and Application of this compound-Based Chemical Probes

| Probe Type | Modification | Application |

| Affinity Probe | Incorporation of a biotin (B1667282) tag. nih.gov | Target identification and validation via pull-down assays and mass spectrometry. mdpi.comdiscoveryontarget.comnih.gov |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine, benzophenone). unimi.it | Covalent capture of target proteins for more robust identification. |

| Fluorescent Probe | Attachment of a fluorophore. ed.ac.ukrsc.org | Cellular imaging to determine subcellular localization and dynamics. |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for the identification and synthesis of Caldariellaquinone in archaeal systems?

- Methodological Answer : To identify this compound in archaea, employ spectroscopic techniques such as UV-Vis absorption to detect its quinone-specific absorbance peaks (e.g., ~270 nm). For synthesis, use in vitro reconstitution assays with purified succinate:this compound oxidoreductase subunits under anaerobic conditions to mimic native archaeal environments. Ensure purity via HPLC coupled with mass spectrometry (LC-MS) . Experimental protocols should detail reaction conditions (pH, temperature, cofactors) to enable reproducibility .

Q. How can researchers ensure reproducibility in this compound extraction and quantification?

- Methodological Answer : Standardize extraction protocols using lyophilized archaeal biomass and non-polar solvents (e.g., hexane). Quantify this compound via redox titration or spectrophotometric assays calibrated against purified standards. Report deviations (e.g., batch-to-batch solvent purity) and validate results using independent techniques like cyclic voltammetry to confirm redox properties . Include raw data in supplementary materials to facilitate cross-validation .

Q. What structural characterization techniques are critical for analyzing this compound’s redox-active clusters?

- Methodological Answer : X-ray absorption spectroscopy (XAS) at the Fe K-edge is essential for probing [2Fe-2S] cluster degradation in this compound-containing enzymes. Pair this with electron paramagnetic resonance (EPR) to monitor redox state changes. Structural models should be cross-validated with molecular dynamics simulations to account for hyperthermophilic stability in archaeal systems .

Advanced Research Questions

Q. How do this compound-dependent enzymes interact with other respiratory chain components in extremophilic archaea?

- Methodological Answer : Use genetic knockouts (e.g., CRISPR-Cas9 in model archaea) to disrupt this compound biosynthesis pathways. Monitor metabolic flux via ¹³C isotope tracing and respirometry. Compare wild-type and mutant strains to identify compensatory mechanisms. Integrate proteomic data (e.g., co-immunoprecipitation) to map protein-protein interactions . Address conflicting hypotheses (e.g., alternative electron carriers) by testing phylogenetically diverse archaeal lineages .

Q. What strategies resolve contradictions in this compound’s reported redox potentials across studies?

- Methodological Answer : Systematically evaluate experimental variables (e.g., pH, ionic strength, temperature) using a Design of Experiments (DoE) approach. Publish full datasets, including failed experiments, to highlight context-dependent redox behavior. Compare results with homologous quinones (e.g., ubiquinone) to identify archaeal-specific adaptations. Use meta-analysis tools to synthesize historical data and propose revised thermodynamic models .

Q. How can researchers design collaborative studies to explore this compound’s role in novel biotechnological applications?

- Methodological Answer : Establish interdisciplinary teams with expertise in enzymology, bioinformatics, and metabolic engineering. Define milestones (e.g., enzyme stability assays, pathway optimization) and allocate tasks using project management frameworks (e.g., Gantt charts). Validate findings through independent replication across labs and share protocols via open-access repositories . Prioritize ethical reviews if modifying extremophile genomes for industrial use .

Data Presentation Guidelines

- Tables : Include redox potentials, extraction yields, and spectroscopic parameters with error margins (e.g., ±SD from triplicate assays).

- Figures : Use phylogenetic trees to contextualize this compound’s distribution in archaea and schematics for enzyme mechanisms .

- Supplementary Materials : Provide raw XAS spectra, genetic sequences, and statistical code for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.